Product packaging for 1-(Pyridazin-3-yl)propan-2-one(Cat. No.:)

1-(Pyridazin-3-yl)propan-2-one

Cat. No.: B15050041
M. Wt: 136.15 g/mol
InChI Key: LABAKNMHSCEWTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Pyridazin-3-yl)propan-2-one ( 69807-21-2) is a chemical compound featuring a pyridazine ring, a nitrogen-rich heterocycle known for its relevance in medicinal chemistry and agrochemical research . The pyridazine scaffold is a recognized pharmacophore found in a variety of bioactive molecules, contributing to properties such as antibacterial activity, as demonstrated by various synthesized pyridazin-3-one derivatives . While specific pharmacological data for this exact molecule may be limited, its core structure serves as a valuable building block for researchers in drug discovery. The compound is provided for research applications, including use as a synthetic intermediate or as a standard in analytical studies. Researchers are advised that this product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Handling should adhere to appropriate laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N2O B15050041 1-(Pyridazin-3-yl)propan-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

IUPAC Name

1-pyridazin-3-ylpropan-2-one

InChI

InChI=1S/C7H8N2O/c1-6(10)5-7-3-2-4-8-9-7/h2-4H,5H2,1H3

InChI Key

LABAKNMHSCEWTA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=NN=CC=C1

Origin of Product

United States

Chemical Transformations and Derivatization Strategies for 1 Pyridazin 3 Yl Propan 2 One

Functional Group Interconversions on the Pyridazin-3-yl Ring

The pyridazine (B1198779) ring is susceptible to various functional group interconversions. Halogenated pyridazines, for instance, are common precursors for further modifications. Nucleophilic substitution reactions on halogenated pyridazines allow for the introduction of a wide range of functional groups. For example, a bromine atom on the pyridazine ring can be substituted by amines like pyrrolidine (B122466) or morpholine. researchgate.net

Ring transformation reactions are also a notable feature of pyridazine chemistry. In the presence of a strong base like potassium amide in liquid ammonia, certain 4-amino-3-halogenopyridazines can undergo ring contraction to form pyrazole (B372694) derivatives. wur.nl Specifically, 4-amino-3-chloropyridazine has been shown to convert into 4-cyanopyrazole. wur.nl This type of transformation highlights the reactivity of the pyridazine core under specific conditions, allowing for the generation of different heterocyclic systems.

Table 1: Examples of Functional Group Interconversions on the Pyridazine Ring

Starting MaterialReagent(s)ProductReaction Type
Halogenated PyridazinePyrrolidinePyrrolidinyl-pyridazineNucleophilic Substitution
Halogenated PyridazineMorpholineMorpholinyl-pyridazineNucleophilic Substitution
4-Amino-3-chloropyridazineKNH₂/liq. NH₃4-CyanopyrazoleRing Contraction

Reactions Involving the Ketone Moiety of the Propan-2-one Side Chain

The ketone group in the propan-2-one side chain is a highly reactive site, enabling a variety of chemical transformations.

The carbonyl group of 1-(pyridazin-3-yl)propan-2-one can be readily reduced to a secondary alcohol using standard reducing agents such as sodium borohydride. This transformation introduces a hydroxyl group, which can serve as a handle for further derivatization, for instance, through esterification or etherification. Conversely, oxidation reactions are less common for this specific ketone but could theoretically proceed under harsh conditions, leading to cleavage of the side chain.

The α-carbon atom adjacent to the ketone group is acidic and can be deprotonated to form an enolate. This enolate is a powerful nucleophile and can react with various electrophiles, allowing for functionalization at the α-position. Alkylation, acylation, and halogenation are common reactions that can be performed at this site. These modifications are crucial for extending the carbon chain or introducing new functional groups that can modulate the biological activity of the molecule.

The ketone group readily undergoes condensation reactions with a variety of nucleophiles. For instance, reaction with hydrazines can lead to the formation of hydrazones. researchgate.net These hydrazones can be further cyclized to generate novel heterocyclic systems. For example, the condensation of a related 3-hydrazinopyrazolopyridazine with pyruvic acid yielded the corresponding hydrazone, which could be cyclized into a triazine derivative. researchgate.net Similarly, condensation with hydroxylamine (B1172632) would produce the corresponding oxime. These reactions are fundamental in building more complex molecular architectures based on the this compound scaffold.

Modifications at the Nitrogen Atoms of the Pyridazine Ring

The nitrogen atoms of the pyridazine ring are nucleophilic and can be targeted for modification. nih.govblumberginstitute.org N-alkylation and N-acylation are common reactions that introduce substituents onto the ring nitrogens. These modifications can significantly impact the electronic properties and steric profile of the pyridazine ring, which can be useful for modulating its interaction with biological targets. The formation of pyridazine N-oxides is another important transformation, which can alter the reactivity of the ring and provide a handle for further functionalization.

Development of Novel Heterocyclic Hybrids Incorporating the this compound Structure

The this compound scaffold is an excellent building block for the synthesis of novel heterocyclic hybrids. nih.govnih.gov By combining the pyridazine moiety with other heterocyclic rings, it is possible to create hybrid molecules with potentially enhanced biological activities. nih.gov

One common strategy involves the intramolecular or intermolecular cyclization of functionalized this compound derivatives. For example, a derivative containing a hydrazine (B178648) group can be cyclized with various reagents to form fused or linked heterocyclic systems such as triazoles or pyrazoles. researchgate.net

The synthesis of star-shaped molecules with a central core, such as 1,3,5-triazine, linked to different heterocyclic systems, including pyridazine-containing arms, represents another approach to creating complex hybrid molecules. nih.gov These strategies leverage the reactivity of both the pyridazine ring and its side chain to construct diverse and complex molecular architectures.

Table 2: Examples of Heterocyclic Hybrids Derived from Pyridazine Precursors

Pyridazine PrecursorReaction Partner/ConditionResulting Heterocyclic System
3-HydrazinopyrazolopyridazinePhenyl isothiocyanate / base1,2,4-Triazolo[4',3':1,5]pyrazolo[3,4-c]pyridazine
3-HydrazinopyrazolopyridazinePyruvic acid / cyclodehydrationPyridazinopyrazolotriazine
3-HydrazinopyrazolopyridazineDiethyl malonatePyrazolo[3,4-c]pyridazin-3-yl)pyrazolidine-3,5-dione

Exploration of Bioactivity and Mechanistic Insights for 1 Pyridazin 3 Yl Propan 2 One in Vitro Focus

In Vitro Screening Methodologies for Potential Bioactivities

The initial assessment of the biological potential of 1-(Pyridazin-3-yl)propan-2-one and its analogs involves a variety of in vitro screening methodologies. These techniques are crucial for identifying and characterizing the bioactivities of new chemical entities in a controlled laboratory setting.

Commonly employed methods include:

Antimicrobial Susceptibility Testing: Broth microdilution and agar (B569324) disk diffusion assays are standard procedures to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against a panel of pathogenic bacteria and fungi. nih.govresearchgate.netnih.gov

Enzyme Inhibition Assays: To investigate potential mechanisms of action, specific enzyme assays are utilized. For instance, DNA gyrase inhibition assays can shed light on the antibacterial mechanism. nih.gov For anti-inflammatory potential, inhibition assays for enzymes like phosphodiesterase 4 (PDE4) and cyclooxygenases (COX-1 and COX-2) are employed. nih.govmdpi.com

Cell-Based Assays for Cytotoxicity and Anticancer Activity: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric assay to assess cell viability and the cytotoxic effects of compounds on various cancer cell lines. nih.govnih.govmdpi.com Flow cytometry is another powerful tool used to analyze apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS). nih.gov

Molecular Docking Studies: Computational techniques such as molecular docking are often used in conjunction with experimental assays to predict and rationalize the binding interactions between the compound and its potential biological targets. nih.govnih.gov

Investigation of Antimicrobial Potential (In Vitro)

The pyridazinone scaffold is a known pharmacophore in the development of antimicrobial agents. nih.govscispace.com In vitro studies on derivatives have revealed promising activity against a range of microbial pathogens.

Derivatives of pyridazinone have been evaluated against both Gram-positive and Gram-negative bacteria, including clinically relevant strains like Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

Staphylococcus aureus : Several studies have reported the activity of pyridazinone derivatives against S. aureus, including methicillin-resistant S. aureus (MRSA) strains. nih.govresearchgate.net For instance, certain novel pyridazinone derivatives have shown significant activity against MRSA with low MIC values. nih.gov

Escherichia coli : The antibacterial efficacy of pyridazinone compounds against E. coli has been documented, with some derivatives exhibiting notable inhibitory effects. nih.govresearchgate.net

Pseudomonas aeruginosa : This opportunistic pathogen is a significant concern, particularly in hospital settings. nih.govekb.egfrontiersin.org Research has demonstrated that some pyridazinone derivatives possess activity against P. aeruginosa. nih.govresearchgate.net

Table 1: In Vitro Antibacterial Activity of Selected Pyridazinone Derivatives

Compound/DerivativeBacteriumActivity (MIC/MBC/Inhibition Zone)Reference
Novel Pyridazinone Derivatives (7 and 13)Staphylococcus aureus (MRSA)MIC: 3.74–8.92 µM nih.gov
Novel Pyridazinone Derivatives (7 and 13)Pseudomonas aeruginosaMIC: 3.74–8.92 µM nih.gov
4-(4-chlorobenzylidene)-6-phenyl-4,5-dihydropyridazin-3(2H)-onePseudomonas aeruginosaGood antimicrobial activity researchgate.net
4-(4-methoxybenzylidene)-6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)oneEscherichia coliGood antimicrobial activity researchgate.net
Methanolic extract of Anacyclus pyrethrumEscherichia coliMIC: 800 mg/ml, MBC: 800 mg/ml nih.gov
Methanolic extract of Pistacia lentiscus L.Escherichia coliMIC: 1000 mg/ml, MBC: 800 mg/ml nih.gov

This table is for illustrative purposes and includes data for various pyridazinone derivatives and plant extracts containing diverse compounds, not solely this compound.

The antifungal potential of pyridazinone derivatives has also been an area of investigation. Studies have shown that certain compounds exhibit activity against pathogenic fungi. nih.govscispace.com For example, some pyrazoline derivatives, which share structural similarities with pyridazinones, have been synthesized and evaluated for their activity against various Candida species. researchgate.netnih.govresearchgate.netnih.gov

Understanding the mechanism by which a compound inhibits microbial growth is crucial for its development as a therapeutic agent. For antibacterial compounds, one of the key targets is DNA gyrase, an essential enzyme for bacterial DNA replication. nih.gov While direct studies on this compound are limited, the broader class of pyridazinone and related heterocyclic compounds are being investigated for their potential to inhibit such crucial bacterial enzymes. nih.govnih.gov

Assessment of Potential Anti-Inflammatory Effects (In Vitro)

Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Pyridazinone derivatives have emerged as promising candidates for the development of novel anti-inflammatory agents. nih.govnih.gov

In vitro studies have demonstrated that certain pyridazinone derivatives can inhibit key inflammatory mediators. For instance, some have been shown to be potent inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in the inflammatory cascade. nih.gov Others have been identified as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. mdpi.com The anti-inflammatory activity of these compounds is often assessed by their ability to reduce the production of pro-inflammatory cytokines in cell-based assays. nih.gov

Exploration of Anticancer Potential (In Vitro)

The quest for new and effective anticancer agents is a major focus of medicinal chemistry, and pyridazinone derivatives have shown considerable promise in this area. nih.govnih.govnih.govnih.gov

In vitro studies have revealed that certain pyridazinone compounds exhibit potent cytotoxic and anti-proliferative activity against a variety of human cancer cell lines. nih.govnih.gov For example, a novel pyridazinone derivative, Pyr-1, demonstrated significant cytotoxicity against leukemia, breast, and lung cancer cell lines. nih.gov The mechanism of action often involves the induction of apoptosis, as confirmed by assays for phosphatidylserine (B164497) externalization, mitochondrial depolarization, caspase-3 activation, and DNA fragmentation. nih.gov Furthermore, some pyridazinone derivatives are being explored as DNA minor groove binders, a strategy to interfere with DNA replication and gene expression in cancer cells. nih.gov

Table 2: In Vitro Anticancer Activity of a Pyridazinone Derivative (Pyr-1)

Cancer Cell LineTypeActivityReference
CEM and HL-60LeukemiaPotent cytotoxicity nih.gov
MDA-MB-231 and MDA-MB-468Breast CancerPotent cytotoxicity nih.gov
A-549Lung CancerPotent cytotoxicity nih.gov

This table is based on the reported activity of the specific pyridazinone derivative Pyr-1.

Evaluation of Other Enzymatic and Receptor Interactions (In Vitro)

No other in vitro studies on the enzymatic or receptor interactions of this compound could be located.

Based on a comprehensive search of available scientific literature, there is no specific information regarding the in vitro bioactivity of the chemical compound This compound for the activities of phosphodiesterase inhibition, α-amylase and α-glucosidase inhibition, or advanced glycation end-product (AGE) inhibition.

Extensive searches were conducted for the compound and its synonyms (e.g., 3-acetonylpyridazine) in relation to the requested biological activities. The search results yielded studies on various derivatives of pyridazine (B1198779) and pyridazinone, but none contained specific data for this compound itself.

Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings for the specified outline, as no such findings for this particular compound appear to be publicly documented in the available resources.

Table of Compounds Mentioned

Structure Activity Relationship Sar Studies for 1 Pyridazin 3 Yl Propan 2 One Derivatives

Impact of Substituents on the Pyridazin-3-yl Ring on Biological Outcomes

Modifying substituents on the pyridazin-3-yl ring is a primary strategy for optimizing the biological activity of this class of compounds. The nature, size, and electronic properties of these substituents can profoundly influence potency, selectivity, and pharmacokinetic properties.

For instance, in a series of pyridazinone derivatives developed as potential PDE4B inhibitors for anti-inflammatory activity, the substituent on the nitrogen of the pyridazinone ring (at the N-2 position) was found to be critical. Studies confirmed that a hydrogen bond donor function (R₂ = H) was optimal for affinity to the PDE4B enzyme. nih.gov The corresponding N-methyl derivatives were up to 2.5-fold less potent, while introducing a larger, more hydrophobic benzyl (B1604629) group also slightly decreased the inhibitory effect. nih.gov

In another study focusing on vasorelaxant agents, researchers synthesized a series of 6-substituted pyridazin-3-one derivatives. nih.gov The substitution at position 6 of the pyridazinone core with different phenyl rings was a key part of the design to build a comprehensive SAR. nih.gov The results from the in vitro evaluation of these compounds on isolated rat thoracic aorta demonstrated a potent range of vasorelaxant activity, with the nature of the substituent on the phenyl ring at position 6 significantly impacting the potency.

The following table details the vasorelaxant activity of selected 6-aryl-pyridazinone derivatives, showcasing the impact of substitution.

CompoundAr (Substituent at C-6)R (Substituent on Thiosemicarbazide)EC₅₀ (μM)
4f 4-Chlorophenyl4-Fluorophenyl0.0136
4h 4-Bromophenyl4-Fluorophenyl0.0117
5d 4-Chlorophenyl(Cyclized to Triazole)0.0053
5e 4-Bromophenyl(Cyclized to Triazole)0.0025
Hydralazine(Reference)18.2100
Nitroglycerin(Reference)0.1824

Data sourced from a study on novel pyridazin-3-one derivatives as vasorelaxant agents. rsc.org

As the table illustrates, compounds with electron-withdrawing groups like chloro (4f , 5d ) and bromo (4h , 5e ) at the para-position of the C-6 phenyl ring exhibited superior activity. rsc.org This highlights how electronic effects of substituents on the pyridazin-3-yl ring system directly translate to biological outcomes.

Role of the Propan-2-one Side Chain in Bioactivity and Selectivity

The side chain attached to the pyridazinone ring plays a pivotal role in defining the compound's biological activity and selectivity profile. While the core ring system often serves as an anchor, the side chain is typically responsible for finer interactions that determine specificity for a particular biological target. In the case of 1-(Pyridazin-3-yl)propan-2-one, the propan-2-one moiety is this critical side chain.

Although direct SAR studies on the propan-2-one chain of this specific molecule are not detailed in the provided literature, the principles can be understood from related series of pyridazinone derivatives. For example, in the development of vasorelaxant agents, a key strategy involved inserting different 1-(2-acetyl)-4-substitutedthiosemicarbazide side chains at position 2 of the pyridazinone core. nih.gov These side chains were further cyclized into 2-(5-mercapto-4-substituted-4H-1,2,4-triazol-3-yl)methyl groups. nih.gov The variation in these side chains led to a wide range of potencies, with some of the cyclized triazole derivatives showing the highest activity. rsc.org

Conformational Analysis and its Influence on Ligand-Target Interactions

Detailed conformational analysis often combines experimental techniques like NMR spectroscopy with theoretical electronic structure calculations. nih.gov These methods can predict the most stable, low-energy conformations of a molecule in different environments (e.g., in the gas phase or in polar solvents). nih.govsemanticscholar.org For instance, studies on related heterocyclic compounds have shown that introducing specific substituents can strongly influence the conformational profile, which in turn affects how the molecule presents its key interacting groups (like hydrogen bond donors and acceptors) to the target. semanticscholar.org The ability of the propan-2-one side chain to adopt a specific, low-energy conformation that aligns perfectly with the binding site residues is a critical determinant of the molecule's ultimate biological activity.

Development of SAR Models based on Synthetic Analogs

Structure-Activity Relationship (SAR) models are built by systematically synthesizing and testing a series of related compounds, or analogs. This process allows medicinal chemists to deduce which structural features are essential for activity (the pharmacophore) and which can be modified to improve properties like potency, selectivity, and metabolic stability. researchgate.net

The development of such models is an iterative process. It begins with a lead compound, such as a pyridazinone derivative, which shows a desired biological effect. researchgate.net Researchers then create a library of analogs by making targeted chemical modifications at various positions.

Examples of such synthetic strategies include:

Varying substituents on the core ring: As seen in the development of vasorelaxants, different substituted phenyl rings were placed at the C-6 position of the pyridazinone core. nih.gov

Modifying the side chain: In the same study, the side chain at the N-2 position was altered from a simple ester to various thiosemicarbazides and subsequently to cyclized triazoles. nih.govrsc.org

Introducing new pharmacophores: In other related pyridazinone systems, researchers have introduced N-acylhydrazone (NAH) moieties to create dual inhibitors of COX/LOX enzymes. mdpi.com

The biological data from these analogs are then compiled to build a model. For instance, the data might show that electron-withdrawing groups at a certain position increase activity, while bulky groups decrease it. Modern SAR model development is often aided by computational tools. Molecular docking studies, for example, can be used to predict how each analog binds to the target protein. mdpi.com These studies can generate a binding affinity score, which indicates the stability of the ligand-protein complex. By correlating these computational predictions with experimental results, a more refined and predictive SAR model can be constructed, guiding the design of future, more effective molecules. mdpi.com

Computational Chemistry and Molecular Modeling of 1 Pyridazin 3 Yl Propan 2 One

Quantum Chemical Calculations (e.g., DFT Studies) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure of molecules. These methods can determine various molecular descriptors that are crucial for understanding reactivity. For pyridazine (B1198779) derivatives, DFT calculations are commonly performed using basis sets like B3LYP/6-31G* or B3LYP/6-31++G(d,p) to optimize molecular geometry and calculate key electronic parameters. mdpi.comgsconlinepress.com

Studies on analogous pyridazine compounds have used DFT to calculate properties such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comgsconlinepress.com The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity. mdpi.com For instance, in a study of pyridazinone derivatives, the HOMO-LUMO gap was a key parameter in assessing their potential biological activity. mdpi.com Other calculated descriptors for related compounds include dipole moment, electronegativity, global hardness, and softness, which collectively provide a detailed picture of the molecule's electronic properties and potential for interaction. gsconlinepress.comresearchgate.net

Table 1: Representative Quantum Chemical Descriptors Calculated for Pyridazine Derivatives using DFT

DescriptorTypical Value Range for Pyridazine DerivativesSignificance
EHOMO (eV) -6.0 to -7.5Energy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO (eV) -1.5 to -3.0Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy Gap (ΔE) (eV) 3.5 to 5.5Difference between LUMO and HOMO energies; indicates chemical reactivity and stability.
Dipole Moment (Debye) 2.0 to 5.0Measures the overall polarity of the molecule, influencing solubility and binding.
Global Hardness (η) 1.7 to 2.8Resistance to change in electron distribution.
Global Softness (S) 0.18 to 0.30Reciprocal of hardness; indicates reactivity.

Note: The values in this table are illustrative, based on published data for various pyridazine derivatives, and serve as an estimation for 1-(Pyridazin-3-yl)propan-2-one. mdpi.comgsconlinepress.comresearchgate.net

Molecular Docking Simulations for Target Identification and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used in drug design to identify potential biological targets and to analyze the binding mode of a ligand within the active site of a protein. For pyridazine derivatives, docking studies have been instrumental in evaluating their potential as inhibitors for various enzymes and receptors. nih.govresearchgate.net

In typical docking studies involving pyridazinone-based compounds, the molecule is docked into the crystal structure of a target protein, such as a kinase or receptor, obtained from the Protein Data Bank (PDB). nih.govingentaconnect.com The simulation predicts the binding affinity, often expressed as a docking score or binding energy (in kcal/mol), and reveals key interactions like hydrogen bonds and hydrophobic contacts that stabilize the ligand-protein complex. researchgate.netnih.gov For example, research on other pyridazine derivatives has shown that the nitrogen atoms of the pyridazine ring can act as crucial hydrogen bond acceptors, interacting with amino acid residues in the target's active site. nih.gov Docking studies on pyridazinone derivatives against targets like the inositol (B14025) 1,4,5-triphosphate (IP3) receptor have successfully predicted binding affinities and modes of action. nih.gov

Molecular Dynamics Simulations to Explore Ligand-Protein Interactions

Molecular Dynamics (MD) simulations provide detailed information about the behavior of a ligand-protein complex over time, offering insights into its stability and the dynamics of their interactions. researchgate.nethillsdale.edu Following molecular docking, an MD simulation can be run for a period, often up to 100 nanoseconds, to observe the conformational changes and interaction patterns of the complex in a simulated physiological environment. researchgate.net

For various pyridazine derivatives, MD simulations have been used to validate docking results and assess the stability of the predicted binding poses. researchgate.net Key analyses from these simulations include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates the stability of the complex, as well as analyses of hydrogen bonds, radius of gyration, and solvent accessible surface area (SASA). researchgate.net Such studies confirm whether the initial interactions predicted by docking are maintained throughout the simulation, providing stronger evidence for the proposed binding mode. researchgate.nethillsdale.edu

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Bioactivity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By developing a QSAR model, the activity of new, unsynthesized compounds can be predicted.

For classes of compounds like pyridazine and pyrazine (B50134) derivatives, 2D and 3D-QSAR studies have been successfully applied. ijournalse.orgrsc.org These models are built using a "training set" of molecules with known activities. Various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) are calculated for each molecule. nih.gov Statistical methods, such as Multiple Linear Regression (MLR), are then used to create an equation that correlates these descriptors with the observed activity. ijournalse.org A study on pyrazolo-diazine analogs, which share structural similarities with pyridazines, identified dipole moment, LUMO energy, and heat of formation as key descriptors for predicting cytotoxic effects. nih.gov Such models, once validated with a "test set" of compounds, can be used to predict the bioactivity of new derivatives like this compound. ijournalse.org

In Silico ADMET Prediction for Early-Stage Candidate Prioritization

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery. nih.gov These predictive models help to identify candidates with favorable drug-like properties and flag potential liabilities before costly synthesis and testing. researchgate.netrsc.org

Web-based tools and specialized software are often used to calculate ADMET-related properties for novel compounds. researchgate.netconnectjournals.com For pyridazine derivatives, researchers have successfully used these tools to evaluate parameters such as oral bioavailability, aqueous solubility, intestinal absorption, and potential for inhibiting cytochrome P450 enzymes. nih.govrsc.org Predictions are often guided by established rules like Lipinski's Rule of Five and Veber's rules to assess a compound's "drug-likeness." researchgate.net For example, computer-based ADMET studies of novel pyridazin-3-one derivatives have demonstrated promising physicochemical properties and drug-like behavior, supporting their potential as therapeutic agents. nih.govrsc.org

Table 2: Predicted ADME Properties for a Representative Pyridazine Scaffold

PropertyPredicted OutcomeImplication for Drug Development
Lipinski's Rule of Five 0-1 violationsGood predicted oral bioavailability.
Aqueous Solubility Good to OptimalFavorable for absorption and formulation.
Intestinal Absorption HighLikely to be well-absorbed from the gut.
Blood-Brain Barrier (BBB) Permeation Variable (Low to High)Determines potential for CNS activity.
CYP2D6 Inhibition Predicted Non-inhibitorLower risk of drug-drug interactions.

Note: This table represents typical ADMET predictions for pyridazine-like scaffolds based on computational models described in the literature. rsc.orgresearchgate.net Specific predictions for this compound would require its explicit analysis.

Non Pharmacological Research Applications of 1 Pyridazin 3 Yl Propan 2 One

Investigation as a Chemical Intermediate in Organic Synthesis

1-(Pyridazin-3-yl)propan-2-one is a versatile building block in the synthesis of more complex molecules. The presence of a reactive ketone group and the pyridazine (B1198779) nucleus allows for a variety of chemical transformations. Organic chemists utilize this compound as a starting material or intermediate to construct novel heterocyclic systems.

The synthesis of pyridazinone derivatives often involves multi-step reaction sequences where the core structure is assembled and subsequently functionalized. For instance, pyridazin-3(2H)-one can be synthesized through the reaction of a para-substituted acetophenone (B1666503) with glyoxylic acid, followed by ring closure with hydrazine (B178648) hydrate. This intermediate can then undergo N-alkylation by treatment with ethyl chloroacetate (B1199739) to yield further derivatives. nih.gov Such synthetic pathways demonstrate the foundational role of pyridazinone structures in creating a library of new compounds for further investigation. nih.govorganic-chemistry.org The ability to readily functionalize the pyridazine ring makes it an attractive scaffold for developing new molecules. researchgate.net

Exploration of Agrochemical Applications

The pyridazine and pyridazinone chemical classes are frequently used as core structures in the development of modern agrochemicals due to their high bioactivity and more favorable environmental profiles. nih.gov Research has extensively covered their potential as herbicides, insecticides, and plant growth regulators. nih.govbenthamdirect.comnih.govresearchgate.net

Herbicidal Properties

Pyridazinone derivatives are well-documented for their herbicidal effects. researchgate.netbenthamdirect.com One of the notable examples is the herbicide Chloridazon, a pyridazine derivative used in beet cultivation. scholarsresearchlibrary.com The mechanism of action for many pyridazinone-based herbicides involves the inhibition of essential plant processes. For example, some derivatives act as inhibitors of acetyl-coenzyme A carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis in plants. nih.gov

Research into novel pyridazinone derivatives continues to yield compounds with significant herbicidal activity. Studies have shown that specific substitutions on the pyridazinone ring can enhance efficacy against various weeds, including both grass and broadleaf types. nih.gov For instance, certain α,α,α-trifluoro-m-tolyl pyridazinone derivatives have demonstrated bleaching activities and herbicidal effects at specific application rates. nih.gov

Table 1: Examples of Herbicidal Activity in Pyridazinone Derivatives
Derivative TypeTarget WeedsObserved EffectReference
α,α,α-trifluoro-m-tolyl pyridazinonesBarnyardgrass, RapeBleaching activities at 10 µg/ml; herbicidal activity at 300 g/ha. nih.gov
Phenyl-substituted cyclic keto-enols with pyridazinone moietyGrass and broadleaf weedsHigh herbicidal efficacy, causing bleaching symptoms. Acts as an ACCase inhibitor. nih.gov
ChloridazonWeeds in beet cultivationSelective herbicide. scholarsresearchlibrary.com

Insecticidal Activity

The pyridazinone scaffold is also a promising basis for the development of new insecticides. researchgate.netbenthamdirect.com Derivatives have been shown to be effective against a wide range of insect pests. google.com The mode of action can vary; some pyridazinone compounds act as inhibitors of acetylcholinesterase, an enzyme vital for neurotransmission in insects. ontosight.ai

Synthetic efforts have focused on creating pyridazinone derivatives with enhanced insecticidal potency. For example, mesoionic pyrido[1,2-α]pyrimidinone derivatives incorporating a neonicotinoid moiety have shown significant insecticidal properties against pests like Aphis craccivora. mdpi.com One particular compound in this class, I13, demonstrated 100% mortality at a concentration of 200 μg/mL, which is comparable to the commercial insecticide imidacloprid. mdpi.com Furthermore, some pyridazinone derivatives are effective against insects that have developed resistance to existing insecticides. google.com

Table 2: Examples of Insecticidal Activity in Pyridazinone Derivatives
Derivative TypeTarget PestEfficacyReference
Mesoionic pyrido[1,2-α]pyrimidinone (Compound I13)Aphis craccivora (Cowpea aphid)92% mortality at 100 µg/mL; 100% at 200 µg/mL. mdpi.com
Various Pyridazinone DerivativesLepidoptera (e.g., Plutella xylostella, Spodoptera litura), Hemiptera, Thysanoptera, TetranychidaePotent insecticidal effect, appetite reduction, growth hindrance, and ovicidal effects. google.com
6-(4-chloro-2-fluoro-3-phenoxybenzyl)pyridazin-3(2H)-oneGeneral insectsPotential acetylcholinesterase inhibitor. ontosight.ai

Plant Growth Regulating Effects

Beyond pest and weed control, pyridazine derivatives have been investigated for their ability to regulate plant growth. benthamdirect.comnih.gov These compounds can influence various physiological processes in plants, such as promoting rooting and fruit set. abmole.com Some 3(2H)-pyridazinone derivatives have been identified as potential plant activators, which can induce a plant's immune response to protect against diseases without having direct toxicity to pathogens. nih.gov This mode of action represents a novel approach in crop protection, aiming to enhance the plant's own defense mechanisms. nih.gov

Materials Science Applications of Pyridazinone Derivatives

The unique chemical structure of pyridazine and its derivatives makes them useful in the field of materials science. They can serve as building blocks for the creation of advanced polymers and functional materials. scholarsresearchlibrary.com For example, pyridazine-containing compounds have been used in the synthesis of polymers for applications like Organic Light Emitting Diodes (OLEDs) and Organic Photovoltaic Cells (OPVs). scholarsresearchlibrary.com

Future Research Directions and Translational Potential for 1 Pyridazin 3 Yl Propan 2 One

Targeted Synthesis of Novel Analogs with Enhanced Specificity

The inherent reactivity of the propan-2-one side chain and the pyridazine (B1198779) ring of 1-(Pyridazin-3-yl)propan-2-one offers numerous opportunities for the synthesis of novel analogs with improved potency and target specificity. Future synthetic strategies will likely focus on several key modifications:

Modification of the Propan-2-one Moiety: The ketone functionality is a prime site for derivatization. Condensation reactions with various amines, hydrazines, and hydroxylamines can yield a diverse library of Schiff bases, hydrazones, and oximes. These modifications can introduce new pharmacophores, alter the compound's physicochemical properties, and create additional points of interaction with biological targets. For instance, the synthesis of α,β-unsaturated ketone derivatives via aldol condensation could be explored to generate Michael acceptors capable of covalent modification of target proteins.

Substitution on the Pyridazine Ring: The pyridazine ring itself can be functionalized to modulate the electronic properties and steric bulk of the molecule. Introducing substituents at various positions of the pyridazine ring can significantly influence the compound's biological activity. For example, the addition of electron-donating or electron-withdrawing groups can alter the pKa of the pyridazine nitrogens, affecting their ability to form hydrogen bonds with target receptors.

Bioisosteric Replacement: To enhance drug-like properties, bioisosteric replacement of the pyridazine ring with other heterocycles such as pyrimidine, pyrazine (B50134), or even non-aromatic rings could be investigated. This approach aims to retain the essential biological activity while improving pharmacokinetic parameters like absorption, distribution, metabolism, and excretion (ADME).

A systematic approach to analog synthesis, guided by computational modeling and structure-activity relationship (SAR) studies, will be crucial for identifying derivatives with optimal therapeutic profiles. eurekalert.org

Advanced Mechanistic Elucidation of Bioactivity

While pyridazinone derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects, the precise molecular mechanisms of action for many of these compounds, including this compound, remain to be fully elucidated. researchgate.net Future research should employ a range of advanced techniques to unravel its bioactivity.

Key areas of investigation should include:

Target Identification and Validation: Utilizing techniques such as affinity chromatography, chemical proteomics, and genetic screening to identify the primary cellular targets of this compound and its analogs. Once potential targets are identified, validation studies using methods like siRNA-mediated gene knockdown or CRISPR-Cas9 gene editing will be essential to confirm their role in the compound's observed biological effects.

Enzyme Inhibition Assays: Given the prevalence of pyridazinone scaffolds in enzyme inhibitors, screening this compound against panels of relevant enzymes, such as kinases, proteases, and metabolic enzymes, could reveal specific inhibitory activities. For example, many pyridazinone-containing compounds have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation. nih.gov

Cellular Pathway Analysis: Employing transcriptomic and proteomic approaches to understand how this compound modulates cellular signaling pathways. This could reveal downstream effects on processes such as apoptosis, cell cycle regulation, and inflammatory responses.

A thorough understanding of the mechanism of action is critical for optimizing the therapeutic efficacy and minimizing off-target effects of drug candidates derived from this scaffold.

Integration with High-Throughput Screening Methodologies

The amenability of the this compound scaffold to chemical diversification makes it an ideal candidate for high-throughput screening (HTS) campaigns. nih.gov HTS allows for the rapid screening of large libraries of compounds to identify "hits" with desired biological activity.

Future efforts should focus on:

Development of Robust HTS Assays: Designing and validating cell-based or biochemical assays that are compatible with HTS platforms. These assays should be sensitive, reproducible, and relevant to the therapeutic area of interest.

Library Synthesis and Screening: Synthesizing a large and diverse library of this compound analogs using combinatorial chemistry approaches. This library can then be screened against a variety of biological targets to identify compounds with novel activities. The Maybridge screening collection, for instance, contains over 51,000 diverse organic compounds designed for such campaigns. thermofisher.com

Hit-to-Lead Optimization: Following the identification of initial hits from HTS, a focused effort on hit-to-lead optimization will be necessary. This involves iterative cycles of chemical synthesis and biological testing to improve the potency, selectivity, and pharmacokinetic properties of the lead compounds.

Integrating HTS with computational modeling and medicinal chemistry expertise will accelerate the discovery of promising drug candidates based on the this compound scaffold.

Exploration of Multitargeting Approaches

The concept of "one drug, multiple targets" is gaining traction in drug discovery, particularly for complex diseases like cancer and neurodegenerative disorders. The pyridazinone core is a versatile scaffold that has been incorporated into molecules designed to interact with multiple biological targets. nih.gov

Future research into this compound could explore the development of multitargeted ligands by:

Rational Drug Design: Designing hybrid molecules that combine the this compound scaffold with other pharmacophores known to interact with different targets. For example, linking it to a moiety that inhibits a different but complementary pathway could lead to synergistic therapeutic effects.

Fragment-Based Drug Discovery: Utilizing fragment-based screening to identify small molecular fragments that bind to different targets of interest. These fragments can then be linked to the this compound core to create novel multitargeted compounds.

This approach could lead to the development of more effective therapies with a reduced likelihood of drug resistance.

Potential for Derivatization into Privileged Scaffolds

The pyridazine ring is considered a "privileged structure" in medicinal chemistry due to its ability to serve as a versatile scaffold for the development of ligands for a wide range of biological targets. rsc.orgnih.gov The simple structure of this compound makes it an excellent starting point for the synthesis of more complex, fused heterocyclic systems.

Future synthetic efforts could focus on:

Ring Annulation Reactions: Using the propan-2-one side chain and the pyridazine ring as handles to construct fused ring systems. For example, intramolecular cyclization reactions could lead to the formation of novel tricyclic or tetracyclic pyridazinone derivatives.

Click Chemistry: Employing "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, to attach various functional groups or other heterocyclic rings to the this compound scaffold. This modular approach allows for the rapid generation of diverse compound libraries. benthamscience.com

By leveraging the pyridazine core as a privileged scaffold, medicinal chemists can design and synthesize novel compounds with unique three-dimensional shapes and chemical properties, increasing the probability of discovering new drugs with novel mechanisms of action.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 1-(pyridazin-3-yl)propan-2-one, and how can its structural integrity be validated?

  • Methodology :

  • Condensation Reactions : Utilize hydrazine hydrate or similar reagents to form pyridazine rings via cyclocondensation. For example, Claisen-Schmidt condensation has been effective for analogous ketones .
  • Nucleophilic Substitution : Introduce substituents on the pyridazine ring using amines or thiols under controlled conditions .
    • Characterization Techniques :
  • Spectroscopy : 1^1H/13^{13}C NMR for verifying backbone structure and substituent positions .
  • Mass Spectrometry : Confirm molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identify carbonyl (C=O) and pyridazine ring vibrations .
    • Purity Assessment : High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) to detect by-products .

Q. How can reaction conditions be optimized to enhance yield and reduce by-products during synthesis?

  • Key Parameters :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Catalysts : Acid or base catalysts (e.g., HOBt/TBTU) for efficient coupling reactions .
  • Temperature Control : Lower temperatures (0–5°C) minimize side reactions during aldehyde/ketone formation .
    • By-Product Mitigation : Use scavengers (e.g., molecular sieves) to trap reactive intermediates and iterative recrystallization for purification .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the reactivity and biological interactions of this compound derivatives?

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks .
  • Molecular Docking : Screen against protein targets (e.g., enzymes or receptors) to identify potential binding modes, as demonstrated in anti-onchocercal studies of related hydrazones .
  • MD Simulations : Assess stability of ligand-protein complexes over time to prioritize derivatives for synthesis .

Q. How can crystallographic data discrepancies in pyridazine-containing ketones be resolved using refinement tools like SHELXL?

  • Challenges : Twinning or poor diffraction quality due to flexible propan-2-one moiety .
  • Refinement Strategies :

  • Twinning Analysis : Use SHELXD/SHELXE for initial phase determination and SHELXL for anisotropic refinement .
  • Constraints : Apply restraints to bond lengths/angles in disordered regions to improve model accuracy .

Q. What experimental and theoretical methods elucidate substituent effects on the pyridazine ring’s electronic properties?

  • Spectroscopic Analysis :

  • 15^{15}N NMR to assess electron-withdrawing/donating effects of substituents .
  • UV-Vis spectroscopy to monitor charge-transfer transitions influenced by ring modifications .
    • Computational Modeling : Compare Mulliken charges or electrostatic potential maps of substituted vs. unsubstituted analogs .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the biological activity of this compound analogs?

  • Root Causes :

  • Purity Variability : Differences in synthetic routes (e.g., hydrazine vs. Claisen-Schmidt methods) may introduce impurities affecting bioactivity .
  • Assay Conditions : Varying cell lines or enzyme sources (e.g., human vs. bacterial) can lead to divergent results .
    • Resolution Strategies :
  • Standardized Protocols : Adopt consistent synthesis/purification workflows and biological assay conditions .
  • Control Experiments : Include positive/negative controls and replicate studies to validate findings .

Methodological Tables

Table 1 : Comparison of Synthetic Routes for Pyridazine Derivatives

MethodReagents/ConditionsYield (%)Key Reference
Claisen-SchmidtHydrazine hydrate, EtOH, Δ60–75
Nucleophilic SubstitutionNaBH4_4, THF, RT45–60
Coupling ReactionsHOBt/TBTU, DMF, NEt3_370–85

Table 2 : Critical Crystallographic Refinement Parameters in SHELXL

ParameterTypical ValueImpact on Model Accuracy
Rint_{int}< 0.05Reduces systematic errors
Twin Fraction0.3–0.5Corrects for twinning
Anisotropic DisplacementEnabled for heavy atomsImproves electron density fit

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.